BMT-090605
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Overview
Description
BMT-090605 is a potent and selective inhibitor of the adapter protein-2 associated kinase 1 (AAK1). It has an IC50 value of 0.6 nM, making it highly effective in inhibiting AAK1. Additionally, this compound inhibits BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK) with IC50 values of 45 nM and 60 nM, respectively . This compound also exhibits antinociceptive activity, which makes it a valuable candidate for research in neuropathic pain .
Preparation Methods
The synthetic routes and reaction conditions for BMT-090605 are not explicitly detailed in the available literature. it is known that the compound is synthesized and available in various forms, including this compound hydrochloride .
Chemical Reactions Analysis
BMT-090605 undergoes various chemical reactions, primarily focusing on its inhibitory activity. The compound is known to inhibit AAK1, BIKE, and GAK. The common reagents and conditions used in these reactions are not explicitly mentioned, but the compound’s inhibitory activity is measured using IC50 values . The major products formed from these reactions are the inhibited forms of the respective kinases.
Scientific Research Applications
BMT-090605 has several scientific research applications, particularly in the field of neuropathic pain. Studies have shown that this compound causes antinociception by inhibiting AAK1 in the spinal cord . This compound has been used in various animal models, including rats, to study its effects on neuropathic pain. The high dose of this compound (3 µg/rat) showed efficacy comparable to intrathecal clonidine (3 µg/rat) .
Mechanism of Action
BMT-090605 exerts its effects by inhibiting AAK1, BIKE, and GAK. The inhibition of AAK1 leads to antinociceptive activity, which is beneficial in treating neuropathic pain . The molecular targets of this compound include AAK1, BIKE, and GAK, and the pathways involved are related to neuronal signaling and pain modulation .
Comparison with Similar Compounds
BMT-090605 is unique due to its high selectivity and potency in inhibiting AAK1. Similar compounds include other AAK1 inhibitors such as LP-935509, which also shows efficacy in reducing pain responses in various animal models . this compound stands out due to its lower IC50 value and higher selectivity for AAK1 .
Properties
CAS No. |
1551403-51-0 |
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Molecular Formula |
C21H24N4O2 |
Molecular Weight |
364.45 |
IUPAC Name |
8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile |
InChI |
InChI=1S/C21H24N4O2/c1-12(2)7-15(23)11-27-19-9-18-17(8-14(19)10-22)16-5-6-24-13(3)20(16)21(26)25(18)4/h5-6,8-9,12,15H,7,11,23H2,1-4H3/t15-/m0/s1 |
InChI Key |
NQXBZPJVVGIFBJ-HNNXBMFYSA-N |
SMILES |
CC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OCC(CC(C)C)N)C#N)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMT090605; BMT 090605; BMT-090605 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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